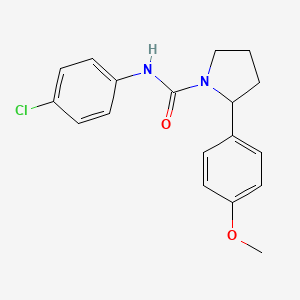![molecular formula C16H16ClNO3S2 B5970625 (3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B5970625.png)
(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a variety of physiological processes. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a tool in the study of the endocannabinoid system.
作用機序
CP-47,497 is a potent agonist of the cannabinoid receptors, which are found throughout the body. When these receptors are activated, they trigger a cascade of signaling pathways that can affect a variety of physiological processes. CP-47,497 has been shown to bind to the cannabinoid receptors with high affinity, leading to the activation of these pathways and the resulting effects on the body.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to affect pain sensation, appetite regulation, and immune function, among other processes. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a range of conditions.
実験室実験の利点と制限
CP-47,497 has several advantages as a tool for scientific research. It is a potent agonist of the cannabinoid receptors, making it a useful tool for investigating the mechanisms underlying these receptors. It is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to its use. It is highly potent and must be used with caution to avoid adverse effects. It also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are many potential future directions for research on CP-47,497. One area of interest is its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for conditions such as multiple sclerosis and Alzheimer's disease. Another area of interest is its use as a tool for studying the endocannabinoid system. Further research is needed to fully understand the mechanisms underlying this system and to develop new therapies based on this knowledge.
合成法
CP-47,497 is synthesized through a multi-step process involving the reaction of various reagents with 3-chlorobenzoyl chloride. The final product is obtained through a reaction between 1-(2-thienylsulfonyl)piperidine and the intermediate product. The synthesis of CP-47,497 requires specialized equipment and expertise and should only be attempted by trained professionals.
科学的研究の応用
CP-47,497 has been widely used in scientific research as a tool to study the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. CP-47,497 has been used to investigate the mechanisms underlying these processes and to develop new therapies for a range of conditions.
特性
IUPAC Name |
(3-chlorophenyl)-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S2/c17-14-6-1-4-12(10-14)16(19)13-5-2-8-18(11-13)23(20,21)15-7-3-9-22-15/h1,3-4,6-7,9-10,13H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCQQPPVNSAVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine](/img/structure/B5970542.png)

![2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5970548.png)
![N-benzyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5970550.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-phenylpropanamide](/img/structure/B5970585.png)
![2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5970589.png)
![1-isopropyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970596.png)
![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B5970609.png)
![8-methoxy-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5970612.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5970616.png)
![diethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B5970629.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5970638.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)
